Cas no 113559-02-7 (Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1))
![Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/113559-02-7x500.png)
Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1)
- N-[4-(4-Piperidinylcarbonyl)phenyl]methanesulfonamide hydrochlori de (1:1)
- 4-(4-(R,S)-methylsulfinylphenyl)piperidine
- 4-(4-METHANESULFINYLPHENYL)-PIPERIDINE
- 4-(4-Methylsulfonylaminobenzoyl)piperdine hydrochloride
- 4-(4-Methylsulfonylaminobenzoyl)piperidine hydrochloride
- CTK8E4580
- N-[4-(4-piperidinyl-carbonyl)phenyl]-methanesulfonamide monohydrochloride
- SureCN4181740
- AKOS015909806
- J-002990
- Methanesulfonamide,N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride(1:1)
- 4-[4-methylsulfonylaminobenzoyl)piperidine hydrochloride
- N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride
- N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide;hydrochloride
- 113559-02-7
- RARCYNDGTVCSOP-UHFFFAOYSA-N
- SCHEMBL8958807
- DB-335266
- N-(4-(Piperidine-4-carbonyl)phenyl)methanesulfonamide hydrochloride
-
- インチ: InChI=1S/C13H18N2O3S.ClH/c1-19(17,18)15-12-4-2-10(3-5-12)13(16)11-6-8-14-9-7-11;/h2-5,11,14-15H,6-9H2,1H3;1H
- InChIKey: RARCYNDGTVCSOP-UHFFFAOYSA-N
- SMILES: Cl.CS(NC1=CC=C(C(C2CCNCC2)=O)C=C1)(=O)=O
計算された属性
- 精确分子量: 318.08067
- 同位素质量: 318.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 402
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
じっけんとくせい
- PSA: 75.27
Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-338212-1 g |
N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, |
113559-02-7 | 1g |
¥4,212.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-338212-1g |
N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, |
113559-02-7 | 1g |
¥4212.00 | 2023-09-05 |
Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1) 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1)に関する追加情報
Comprehensive Overview of Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-, hydrochloride (1:1) (CAS No. 113559-02-7)
Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-, hydrochloride (1:1) (CAS No. 113559-02-7) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a methanesulfonamide moiety with a piperidinylcarbonylphenyl group, making it a subject of interest for drug discovery and medicinal chemistry applications. Its hydrochloride salt form enhances solubility, a critical factor in bioavailability studies.
The growing demand for novel therapeutic agents has placed compounds like Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-, hydrochloride (1:1) under the spotlight. Researchers are increasingly exploring its role in targeting specific enzymes or receptors, particularly in the context of neurodegenerative diseases and metabolic disorders. Recent trends in AI-driven drug discovery have further amplified interest in such molecules, as computational models predict their binding affinities and pharmacokinetic properties.
One of the most frequently asked questions about this compound revolves around its synthetic pathways and purity standards. Laboratories prioritize high-purity batches (≥98%) for consistent experimental results, often verified via HPLC or NMR. The compound’s stability under various pH conditions is another hot topic, especially for formulation scientists working on oral bioavailability enhancements. These aspects align with the broader industry focus on preclinical optimization and translational research.
From a structural perspective, the piperidinylcarbonyl segment in CAS No. 113559-02-7 contributes to its potential as a central nervous system (CNS) penetrant, a trait highly sought after in neuropharmacology. Meanwhile, the methanesulfonamide group may influence metabolic stability, a key consideration in drug-likeness assessments. Such features make this compound a frequent subject in QSAR studies and fragment-based drug design.
Environmental and safety profiles are also critical discussion points. While not classified as hazardous, proper handling protocols for Methanesulfonamide derivatives emphasize minimizing dust exposure and using engineering controls. This aligns with the broader shift toward green chemistry principles in synthetic workflows, where researchers seek to reduce waste and improve atom economy.
In summary, Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-, hydrochloride (1:1) represents a versatile scaffold with multifaceted applications. Its relevance to precision medicine and targeted therapy development ensures continued attention from both academic and industrial research communities. As analytical techniques and computational modeling tools advance, so too will the exploration of this compound’s full potential.
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